![molecular formula C21H21N3O B6477846 (2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide CAS No. 2640980-66-9](/img/structure/B6477846.png)
(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide
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Overview
Description
“1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine” is a compound with the molecular formula C14H18N4 . It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR and NMR .Physical And Chemical Properties Analysis
This compound has a melting point of 107-108°C, a boiling point of 429°C, and a density of 1.19. It is slightly soluble in DMSO and methanol .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Photoluminescent Materials
Platinum(II) complexes play a crucial role in the development of organic light-emitting diodes (OLEDs). While iridium(III) complexes are more commonly studied, platinum(II) complexes offer intriguing properties. The combination of a Pt(II) core with organic ligands leads to diverse complexes, especially cyclometalated Pt(II) complexes. These complexes exhibit efficient luminescence and are used in OLEDs. The photophysical properties depend on the type of coordinating ligands, with bidentate ligands significantly enhancing luminescence .
Photovoltaic Devices and Phosphor Materials
Platinum-group metal complexes, including Pt(II) complexes, are essential for modern photovoltaic devices. Their unique properties make them valuable as phosphor materials. Pt(II) complexes, when combined with suitable ligands, exhibit interesting electronic and photophysical behavior. The fine-tuning of electronic parameters allows for efficient energy conversion in solar cells .
Antileishmanial Activity
A molecular docking study revealed that compounds related to “(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide” exhibit promising antileishmanial activity. Specifically, one of these compounds demonstrated better inhibition effects against Leishmania parasites .
Antioxidant Properties
Edaravone, a compound structurally related to “(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide,” is a free radical scavenger approved for treating amyotrophic lateral sclerosis (ALS). The antioxidant properties of these compounds make them relevant for various therapeutic applications .
Cytotoxicity and Cancer Research
Derivatives of similar pyrazole-containing compounds have demonstrated cytotoxic effects in cancer cell lines. For instance, compound 3i exhibited potent scavenging activity and could be explored further for potential anticancer applications .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to targetNicotinamide phosphoribosyltransferase (NAMPT) , a key enzyme in the NAD+ salvage pathway. NAMPT plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to changes in the biological processes they regulate .
Biochemical Pathways
Given its potential target, it may affect theNAD+ salvage pathway , which plays a crucial role in cellular energy metabolism.
Pharmacokinetics
Similar compounds are reported to be slightly soluble in dmso and methanol , which could influence their bioavailability.
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects on several human cell lines .
properties
IUPAC Name |
(E)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-24-20(14-16-23-24)19-10-7-18(8-11-19)13-15-22-21(25)12-9-17-5-3-2-4-6-17/h2-12,14,16H,13,15H2,1H3,(H,22,25)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRBVWPVEUASSP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide |
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